molecular formula C26H24FN3O3S B11605345 2-{3-[2-(2-fluorophenyl)ethyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide

2-{3-[2-(2-fluorophenyl)ethyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide

Cat. No.: B11605345
M. Wt: 477.6 g/mol
InChI Key: YSKRKMMWUIMKQA-UHFFFAOYSA-N
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Description

This compound belongs to the indole derivatives class, which has garnered significant interest due to its diverse biological activities . The indole nucleus, characterized by its aromatic nature, plays a crucial role in various synthetic drug molecules. Physically, it appears as a crystalline, colorless substance with a distinct odor. Now, let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons with similar compounds.

Chemical Reactions Analysis

Types of Reactions::

    Oxidation: Investigate its susceptibility to oxidation reactions.

    Reduction: Explore its behavior under reduction conditions.

    Substitution: Assess substitution reactions involving this compound.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Various halogens (e.g., bromine, chlorine) or nucleophilic substitution reagents (e.g., sodium azide, hydroxide ions).

Major Products:: The specific products formed during these reactions would depend on the reaction conditions and substituents present. Further experimental data would be needed to determine the exact outcomes.

Scientific Research Applications

Chemistry::

    Pharmacophore Exploration: Investigate its potential as a pharmacophore for designing novel drug molecules.

    Bioconjugation: Explore its use in bioconjugation reactions.

Biology and Medicine::

    Antiviral Activity: Assess its effectiveness against viral infections.

    Anticancer Properties: Investigate its potential as an anticancer agent.

    Antioxidant and Antimicrobial Activities: Explore its role in combating oxidative stress and microbial infections.

Industry::

    Drug Development: Consider its application in drug discovery and development.

Mechanism of Action

The compound likely exerts its effects through interactions with specific molecular targets and pathways. Unfortunately, detailed mechanistic studies are scarce, and further research is needed to elucidate its precise mode of action.

Comparison with Similar Compounds

While detailed comparisons are challenging without specific analogs, we can highlight its uniqueness within the indole derivatives class. Similar compounds may include other indole-based molecules with varying substituents.

Properties

Molecular Formula

C26H24FN3O3S

Molecular Weight

477.6 g/mol

IUPAC Name

2-[3-[2-(2-fluorophenyl)ethyl]-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C26H24FN3O3S/c1-33-21-13-11-19(12-14-21)28-24(31)17-23-25(32)30(20-8-3-2-4-9-20)26(34)29(23)16-15-18-7-5-6-10-22(18)27/h2-14,23H,15-17H2,1H3,(H,28,31)

InChI Key

YSKRKMMWUIMKQA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CCC3=CC=CC=C3F)C4=CC=CC=C4

Origin of Product

United States

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